VH032 phenol-linker 2

Descripción general

Descripción

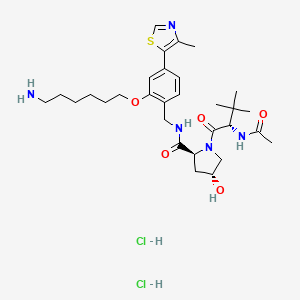

El fenol de VH 032 - enlace 2 es un ligando de proteína de von-Hippel-Lindau (VHL) funcionalizado que se utiliza principalmente en la investigación y el desarrollo de PROTAC (quimeras de direccionamiento de proteólisis). Este compuesto incorpora un ligando de ligasa E3 más un enlace alquílico, lo que lo hace listo para la conjugación a un ligando de proteína diana . La fórmula química para el fenol de VH 032 - enlace 2 es C30H47Cl2N5O5S, y tiene un peso molecular de 660.7 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis del fenol de VH 032 - enlace 2 implica múltiples pasos, comenzando con la preparación del ligando VHL. El ligando VHL se funcionaliza con un grupo fenol y un enlace alquílico. La ruta sintética generalmente incluye los siguientes pasos:

Formación del ligando VHL: El ligando VHL se sintetiza haciendo reaccionar (2S,4R)-1-((S)-2-acetamido-3,3-dimetilbutanoyl)-4-hidroxi-N-(2-((6-aminohexil)oxi)-4-(4-metiltiazol-5-il)bencil)pirrolidina-2-carboxamida con reactivos apropiados.

Incorporación del enlace alquílico: El enlace alquílico se introduce a través de una serie de reacciones que involucran el uso de grupos protectores y pasos de desprotección para asegurar la funcionalización correcta del ligando.

Métodos de producción industrial

La producción industrial del fenol de VH 032 - enlace 2 sigue rutas sintéticas similares pero a mayor escala. El proceso implica la optimización de las condiciones de reacción para maximizar el rendimiento y la pureza. Los pasos clave incluyen:

Síntesis a granel de intermediarios: Producción a gran escala de intermediarios utilizados en la síntesis del ligando VHL.

Optimización de las condiciones de reacción: Ajuste fino de los parámetros de reacción, como la temperatura, el solvente y el tiempo de reacción, para lograr una alta eficiencia y rendimiento.

Purificación y control de calidad: Empleo de técnicas como la cromatografía y la cristalización para purificar el producto final y asegurar que cumple con los estándares de calidad.

Análisis De Reacciones Químicas

Tipos de reacciones

El fenol de VH 032 - enlace 2 sufre varias reacciones químicas, que incluyen:

Oxidación: El grupo fenol se puede oxidar para formar quinonas en condiciones específicas.

Reducción: El compuesto puede sufrir reacciones de reducción, particularmente en los grupos amida y tiazol.

Sustitución: El enlace alquílico permite reacciones de sustitución, lo que permite la conjugación de diferentes ligandos de proteínas diana.

Reactivos y condiciones comunes

Oxidación: Reactivos como el permanganato de potasio o el peróxido de hidrógeno se pueden utilizar para reacciones de oxidación.

Reducción: Los agentes reductores como el hidruro de aluminio y litio o el borohidruro de sodio se utilizan comúnmente.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios conjugados del fenol de VH 032 - enlace 2 con diferentes ligandos de proteínas diana. Estos conjugados se utilizan en la investigación de PROTAC para estudiar las vías de degradación de proteínas .

Aplicaciones Científicas De Investigación

Targeted Protein Degradation

VH032 has been extensively utilized in designing PROTACs that target various proteins implicated in diseases like cancer and neurodegeneration. For instance:

- Cancer Therapy : PROTACs incorporating VH032 have shown efficacy in degrading oncoproteins such as BCL-xL and BCL-2, leading to reduced tumor growth in preclinical models .

- Neurodegenerative Disorders : Research indicates that PROTACs utilizing VH032 can target misfolded proteins associated with neurodegenerative diseases, aiding in cellular clearance mechanisms .

Development of Novel Therapeutics

The versatility of VH032 allows researchers to modify its linker properties, enhancing pharmacokinetics and bioavailability:

- Linker Optimization : Studies have demonstrated that varying linker lengths can significantly impact the potency and selectivity of PROTACs. For example, optimal linker configurations have been identified that improve degradation efficiency without inducing apoptosis .

- Oral Bioavailability : Recent advancements have led to the design of orally bioavailable PROTACs using VH032, expanding therapeutic options beyond intravenous administration .

Data Tables

Case Study 1: Targeting BCL-xL

In a study focused on leukemia treatment, PROTACs designed with VH032 effectively degraded BCL-xL and BCL-2. The research demonstrated that these compounds could induce apoptosis in cancer cells while sparing normal cells, showcasing their potential for selective cancer therapy .

Case Study 2: Neurodegeneration

Another investigation explored the use of VH032-based PROTACs to target tau protein aggregates associated with Alzheimer's disease. Results indicated that these compounds could facilitate tau clearance from neuronal cells, suggesting a promising avenue for therapeutic intervention .

Mecanismo De Acción

El fenol de VH 032 - enlace 2 ejerce sus efectos reclutando la proteína von-Hippel-Lindau (VHL), que forma parte del complejo de ligasa de ubiquitina E3. El compuesto se une a la proteína VHL, facilitando la ubiquitinación y la posterior degradación de las proteínas diana a través de la vía del proteasoma. Este mecanismo es fundamental para la función de las moléculas PROTAC, que están diseñadas para degradar selectivamente proteínas específicas .

Comparación Con Compuestos Similares

Compuestos similares

Fenol de VH 032-alquilC4-amina: Un compuesto similar con un enlace alquílico más corto, utilizado en la investigación de PROTAC.

Amina de VH 032: Un derivado del ligando VHL con un asa funcional de amina primaria, utilizado para la conjugación a ligandos de proteínas diana.

VH032-tiol-C6-NH2: Un conjugado de ligando-enlace VHL con un grupo tiol, utilizado en la tecnología PROTAC.

Unicidad

El fenol de VH 032 - enlace 2 es único debido a su funcionalización específica con un grupo fenol y un enlace alquílico, que permite la conjugación versátil a varios ligandos de proteínas diana. Esta versatilidad lo convierte en una herramienta valiosa en el desarrollo de moléculas PROTAC y estrategias de degradación de proteínas dirigidas .

Actividad Biológica

VH032 phenol-linker 2 is a small molecule that serves as a potent inhibitor of the von Hippel-Lindau (VHL) protein, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). This compound has garnered significant attention in the field of drug development, particularly for its applications in PROTAC (proteolysis-targeting chimera) technology. This article explores the biological activity of this compound, including its mechanism of action, binding affinity, and implications for therapeutic use.

The VHL protein is part of an E3 ubiquitin ligase complex that targets HIF-α for degradation under normoxic conditions. Under hypoxic conditions, HIF-α accumulates and activates genes that promote angiogenesis and erythropoiesis. This compound disrupts the interaction between VHL and HIF-α, leading to increased levels of HIF-α and subsequent activation of hypoxia-responsive genes. This mechanism is particularly relevant in conditions such as anemia and certain cancers where HIF stabilization may be beneficial.

Binding Affinity and Selectivity

The binding affinity of this compound has been characterized using various assays. In a TR-FRET (time-resolved fluorescence resonance energy transfer) assay, VH032 demonstrated a dissociation constant () value of approximately 3.39 nM, indicating high affinity for the VHL protein . Comparative studies with other VHL ligands showed that VH032 was significantly more potent than non-VHL ligands, highlighting its selectivity .

In Vitro Studies

In a study examining the effects of VH032 on cellular proteomes, HeLa cells treated with the compound exhibited increased levels of VHL protein after 24 hours, which was not observed with hypoxia or other PHD inhibitors . This suggests that VH032 not only inhibits VHL but may also induce a compensatory increase in VHL levels, potentially influencing long-term cellular responses.

| Compound | Treatment Duration | VHL Protein Level Increase |

|---|---|---|

| VH032 | 24 hours | 1.59 (Replicate 1), 1.53 (Replicate 2) |

| IOX2 | 24 hours | 1.02 (Replicate 1), 0.94 (Replicate 2) |

| Hypoxia | 24 hours | Decrease (0.87 - 0.89) |

In Vivo Applications

The application of VH032 in vivo has also been explored. For example, administration of VH298, a more potent derivative of VH032, demonstrated effective induction of the hypoxic response in animal models . This highlights the potential therapeutic applications of VH032 and its derivatives in treating diseases characterized by low oxygen levels.

Implications for Drug Development

The ability of this compound to stabilize HIF-α presents opportunities for therapeutic interventions in conditions like ischemia or cancer therapy where HIF activation is desirable. Furthermore, its role in PROTAC technology allows for targeted degradation of specific proteins within cells, expanding its utility beyond simple inhibition.

Propiedades

IUPAC Name |

(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(6-aminohexoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H45N5O5S.2ClH/c1-19-26(41-18-33-19)21-10-11-22(25(14-21)40-13-9-7-6-8-12-31)16-32-28(38)24-15-23(37)17-35(24)29(39)27(30(3,4)5)34-20(2)36;;/h10-11,14,18,23-24,27,37H,6-9,12-13,15-17,31H2,1-5H3,(H,32,38)(H,34,36);2*1H/t23-,24+,27-;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDPHPLMGGQWIRY-SGROTYDGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C)O)OCCCCCCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H47Cl2N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.